molecular formula C20H29NO3S B5320602 N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide

N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide

Cat. No.: B5320602
M. Wt: 363.5 g/mol
InChI Key: LLKWVSHMXKHNOL-UHFFFAOYSA-N
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Description

N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide is a compound that features an adamantane moiety linked to an ethyl chain, which is further connected to a benzenesulfonamide group with an ethoxy substituent

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-2-24-18-3-5-19(6-4-18)25(22,23)21-8-7-20-12-15-9-16(13-20)11-17(10-15)14-20/h3-6,15-17,21H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKWVSHMXKHNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative. This can be achieved by reacting adamantane with an appropriate halogenating agent to introduce a halogen atom at a specific position on the adamantane ring. The halogenated adamantane is then reacted with an ethylamine derivative to form the N-(2-adamantyl-ethyl) intermediate.

The next step involves the sulfonation of the benzenesulfonamide group. This can be done by reacting the ethoxybenzene with a sulfonating agent such as chlorosulfonic acid to introduce the sulfonamide group. Finally, the N-(2-adamantyl-ethyl) intermediate is coupled with the sulfonated ethoxybenzene under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of viral infections or as an anti-inflammatory agent.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its structural stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The sulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. These interactions can disrupt the normal function of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide can be compared with other similar compounds, such as:

    N-(2-Adamantan-1-yl-ethyl)-4-methoxy-benzenesulfonamide: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.

    N-(2-Adamantan-1-yl-ethyl)-4-chloro-benzenesulfonamide: The presence of a chloro group can enhance the compound’s electron-withdrawing properties, potentially altering its reactivity and biological activity.

    N-(2-Adamantan-1-yl-ethyl)-4-nitro-benzenesulfonamide: The nitro group can introduce additional reactivity, making the compound useful in specific chemical transformations.

Each of these compounds has unique properties that can be leveraged for different applications, highlighting the versatility of the adamantane-based sulfonamide scaffold.

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